2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-7-2-1-6(4-13)8(3-7)14-5-9(11)12/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJJVZIDYFHYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from structurally related analogues to project its physicochemical properties, spectroscopic characteristics, and reactivity. A plausible synthetic pathway is detailed, drawing from established methodologies for the preparation of aryl α,α-difluoroethyl ethers. The strategic incorporation of both a difluoroethoxy group and a fluorine atom on the benzaldehyde scaffold suggests its potential as a valuable building block for the development of novel pharmaceuticals and functional materials. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the utility of this unique molecule.

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. The subject of this guide, this compound, is a prime example of a strategically fluorinated building block. It features two distinct fluorine-containing motifs: a fluorine atom directly attached to the aromatic ring and a difluoroethoxy group. This dual incorporation of fluorine is anticipated to impart unique chemical and biological properties, making it a valuable intermediate for the synthesis of complex molecular architectures. The aldehyde functionality further enhances its utility, providing a reactive handle for a wide array of chemical transformations.

Molecular Identity and Structure

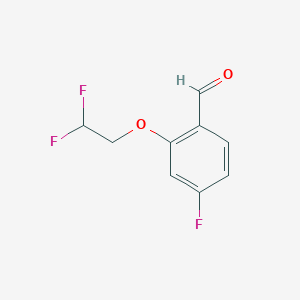

Chemical Structure

The chemical structure of this compound is characterized by a benzaldehyde core substituted with a fluorine atom at the C4 position and a 2,2-difluoroethoxy group at the C2 position.

Figure 1: Chemical structure of this compound.

Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1252259-39-4[1] |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 208.15 g/mol |

| SMILES | O=Cc1c(OCC(F)F)ccc(F)c1 |

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Appearance | Colorless to pale yellow liquid or low-melting solid | 4-Fluorobenzaldehyde is a colorless liquid. The introduction of the larger difluoroethoxy group may increase the melting point. |

| Melting Point | -10 to 20 °C | The melting point of 4-fluorobenzaldehyde is -10 °C. The 2-(2,2-difluoroethoxy) group will likely increase the melting point due to increased molecular weight and potential for dipole-dipole interactions. |

| Boiling Point | > 200 °C | 4-Fluorobenzaldehyde has a boiling point of 181 °C. The significantly larger difluoroethoxy group will increase the molecular weight and van der Waals forces, leading to a higher boiling point. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | The aromatic and ether components suggest solubility in organic solvents, while the polar aldehyde and fluorine atoms may impart slight water solubility. |

| Density | ~1.3 - 1.4 g/mL | The presence of three fluorine atoms is expected to significantly increase the density compared to non-fluorinated analogues. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-withdrawing nature of the substituents on the aromatic ring.

-

Aldehyde Group: The aldehyde is susceptible to a wide range of nucleophilic addition reactions, including the formation of imines, oximes, and hydrazones. It can be readily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol. The aldehyde also participates in various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions.

-

Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the aldehyde, the 4-fluoro substituent, and the 2-(2,2-difluoroethoxy) group. The 2,2-difluoroethoxy group is expected to be moderately electron-withdrawing. Electrophilic substitution, if forced, would likely occur at the positions meta to the aldehyde and ortho/para to the fluorine and ether groups, with the directing effects being competitive.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, aldehydes can be susceptible to air oxidation over time. The C-F bonds are highly stable.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of aryl α,α-difluoroethyl ethers.[2][3] The key step involves the reaction of a suitably protected 2-hydroxy-4-fluorobenzaldehyde derivative with a source of the difluoroethyl group.

A likely precursor is 2-hydroxy-4-fluorobenzaldehyde. The synthesis would proceed via the following conceptual steps:

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: O-Alkylation

-

To a solution of 2-hydroxy-4-fluorobenzaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., sodium hydride, 1.1 eq, or potassium carbonate, 2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at room temperature for 30 minutes to form the corresponding phenoxide.

-

2-Bromo-1,1-difluoroethene (1.2 eq) is then added, and the reaction mixture is heated to an appropriate temperature (e.g., 60-80 °C).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 2-(2-bromo-2,2-difluoroethoxy)-4-fluorobenzaldehyde, is purified by column chromatography on silica gel.

Step 2: Hydrogenolysis

-

The purified 2-(2-bromo-2,2-difluoroethoxy)-4-fluorobenzaldehyde (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

-

A palladium catalyst (e.g., 10% Pd/C, 5-10 mol%) is added to the solution.

-

The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator).

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the desired product, this compound. Further purification by column chromatography or distillation may be necessary.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of similar structures.

¹H NMR

-

Aldehyde proton (-CHO): A singlet around δ 10.0-10.5 ppm.

-

Aromatic protons: Three protons on the aromatic ring will appear as multiplets in the range of δ 7.0-8.0 ppm. The proton ortho to the aldehyde and para to the fluorine will likely be the most downfield.

-

Methylene protons (-OCH₂-): A triplet of doublets around δ 4.2-4.6 ppm, with coupling to both the geminal fluorine atoms and the adjacent proton.

-

CHF₂ proton: A triplet of doublets around δ 6.0-6.5 ppm, with a large geminal H-F coupling constant.

¹³C NMR

-

Aldehyde carbon (-CHO): A signal around δ 185-195 ppm.

-

Aromatic carbons: Six signals in the aromatic region (δ 110-165 ppm), with the carbons attached to fluorine and oxygen showing characteristic shifts and C-F couplings.

-

Methylene carbon (-OCH₂-): A signal around δ 65-75 ppm, likely showing coupling to the adjacent fluorine atoms.

-

CHF₂ carbon: A triplet around δ 110-120 ppm with a large C-F coupling constant.

¹⁹F NMR

-

Aromatic fluorine: A singlet or multiplet in the typical aryl fluoride region.

-

CHF₂ group: A doublet of triplets corresponding to the two equivalent fluorine atoms.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a highly attractive building block for several applications:

-

Medicinal Chemistry: The difluoroethoxy group can serve as a metabolically stable bioisostere for less stable ether or alcohol functionalities.[4] The presence of fluorine can also enhance binding affinity to target proteins and improve pharmacokinetic properties. The aldehyde handle allows for its incorporation into a wide variety of heterocyclic scaffolds and other complex molecular architectures that are relevant to drug discovery.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of liquid crystals, polymers, and other functional materials with unique optical and electronic properties.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, general precautions for handling aromatic aldehydes and fluorinated compounds should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound represents a promising, albeit underexplored, building block for chemical synthesis. Its strategically fluorinated structure, combined with a versatile aldehyde functionality, positions it as a valuable intermediate for the creation of novel molecules with potentially enhanced biological activity and material properties. This technical guide, by synthesizing available information on related compounds, provides a foundational understanding to stimulate further research and application of this intriguing molecule. As synthetic methodologies advance, the accessibility and utility of such precisely functionalized fluorinated compounds are expected to grow, further empowering innovation in drug discovery and materials science.

References

-

Yang, E., Reese, M. R., & Humphrey, J. M. (2012). Synthesis of α,α-Difluoroethyl Aryl and Heteroaryl Ethers. Organic Letters, 14(15), 3924–3927. [Link]

-

CAS-No. 1252259-39-4. (n.d.). Retrieved from cas-search.com. [Link]

-

American Chemical Society. (2012). Synthesis of r,r-Difluoroethyl Aryl and Heteroaryl Ethers. Retrieved from ACS Publications. [Link]

-

Request PDF. (2025). Synthesis and conformational analysis of α,α-difluoroalkyl heteroaryl ethers. Retrieved from ResearchGate. [Link]

Sources

solubility of 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde in common lab solvents

An In-Depth Technical Guide to the Solubility of 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in contemporary drug discovery and organic synthesis. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental principles of physical organic chemistry. We will explore the molecular structure of the target compound, dissect the influence of its distinct functional groups on its physicochemical properties, and correlate these with the characteristics of a wide array of common laboratory solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the systematic determination of its solubility, empowering researchers to generate reliable data. The content herein is designed to be a practical resource for scientists and professionals in drug development, enabling informed solvent selection for synthesis, purification, formulation, and screening processes.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a pivotal physicochemical parameter that profoundly influences the entire lifecycle of a drug candidate, from its synthesis and purification to its formulation and ultimate bioavailability.[1][2] For a molecule like this compound, which possesses structural motifs of interest in medicinal chemistry, a thorough understanding of its solubility profile is not merely academic but a critical prerequisite for its effective application. The strategic introduction of fluorine atoms and fluoroalkyl groups is a common tactic to enhance metabolic stability, binding affinity, and membrane permeability.[3] However, these modifications also significantly alter solubility, often in non-intuitive ways, necessitating a systematic evaluation.[4]

This guide will provide researchers with the foundational knowledge and practical methodologies to confidently assess the solubility of this fluorinated benzaldehyde derivative.

Molecular Structure Analysis and Predicted Physicochemical Properties

The solubility of a compound is dictated by its intermolecular interactions with the solvent. An analysis of the structure of this compound allows for a qualitative prediction of its solubility based on the principle of "like dissolves like".[1]

Structure of this compound:

Key Structural Features and Their Influence on Solubility:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety, which suggests good solubility in nonpolar aromatic solvents like benzene and toluene.

-

Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor.[5][6] This feature will contribute to its solubility in polar aprotic and protic solvents. Lower molecular weight aldehydes exhibit some water solubility due to hydrogen bonding with water molecules.[7][8]

-

4-Fluoro Substituent: The fluorine atom attached to the benzene ring is highly electronegative, increasing the polarity of the C-F bond. However, its overall effect on molecular polarity and solubility can be complex, influencing crystal packing and intermolecular interactions.[9]

-

2-(2,2-Difluoroethoxy) Group (-OCH2CF2H): This is a key functional group. The ether oxygen can act as a hydrogen bond acceptor. The two fluorine atoms on the terminal carbon are strongly electron-withdrawing, creating a significant dipole moment within this substituent. The terminal hydrogen is not acidic and will not act as a hydrogen bond donor. This group will enhance the compound's polarity compared to a simple ethoxy group.

Predicted Solubility Profile:

Based on the structural analysis, we can formulate the following hypotheses regarding the solubility of this compound:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where strong dipole-dipole interactions can occur. Also, likely to be highly soluble in chlorinated solvents like dichloromethane and chloroform.

-

Good to Moderate Solubility: Expected in polar protic solvents like ethanol, methanol, and isopropanol. The aldehyde and ether oxygens can accept hydrogen bonds from the solvent.

-

Moderate to Low Solubility: Expected in nonpolar solvents such as hexanes and diethyl ether. While the aromatic ring has nonpolar character, the polar functional groups will limit miscibility with highly nonpolar solvents.

-

Low to Very Low Solubility: Expected in water. While the polar groups can interact with water, the overall hydrophobic character of the molecule, particularly the aromatic ring and the fluorinated alkyl chain, will likely lead to poor aqueous solubility.[10][11]

Systematic Approach to Solvent Selection

The following table provides a curated list of common laboratory solvents, categorized by their polarity, which can be used for a systematic experimental determination of solubility.

| Solvent Class | Solvent | Relative Polarity [12][13] | Predicted Solubility of this compound |

| Nonpolar | Hexane | 0.009 | Low |

| Toluene | 0.099 | Moderate to Good | |

| Slightly Polar | Diethyl Ether | 0.117 | Moderate |

| Ethyl Acetate | 0.228 | Good | |

| Polar Aprotic | Tetrahydrofuran (THF) | 0.207 | High |

| Dichloromethane (DCM) | 0.309 | High | |

| Acetone | 0.355 | High | |

| Acetonitrile | 0.460 | High | |

| Dimethylformamide (DMF) | 0.386 | Very High | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Very High | |

| Polar Protic | Isopropanol | 0.546 | Good |

| Ethanol | 0.654 | Good | |

| Methanol | 0.762 | Good | |

| Water | 1.000 | Very Low |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[9][14]

Materials and Equipment

-

This compound (solid or liquid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Scintillation vials or other suitable glass vials with sealed caps

-

Temperature-controlled orbital shaker or water bath

-

Syringes and chemically compatible syringe filters (e.g., PTFE, 0.22 µm)

-

Pre-weighed vials for collecting the filtrate

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 2 mL). An excess of solid should be visible.[15]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[15]

-

-

Sample Collection and Filtration:

-

After the equilibration period, let the vial stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed vial. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, the solvent can be evaporated under a stream of inert gas.

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight.

-

Solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent used.

-

Data Interpretation and Reporting

The experimentally determined solubility values should be tabulated for easy comparison. It is also insightful to correlate the observed solubilities with the physicochemical properties of the solvents, such as their polarity, hydrogen bonding capacity, and dielectric constant.[16] Any unexpected results, such as unusually high or low solubility in a particular solvent, should be noted and may warrant further investigation into specific solute-solvent interactions.

Conclusion

References

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Butt, A. N., & Zhang, H. (2022). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 62(15), 3559–3579. [Link]

-

Physical Properties of Ketones and Aldehydes. (n.d.). In OpenOChem Learn. Retrieved from [Link]

-

Ferreira, A. G. M., Simões, L. M. P., & Santos, L. M. N. B. F. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 2845. [Link]

-

Aldehyde Group. (2020, May 20). In BYJU'S. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

24.3 Physical Properties of Aldehydes and Ketones. (n.d.). In Open Library Publishing Platform. Retrieved from [Link]

-

14.10: Properties of Aldehydes and Ketones. (2022, September 15). In Chemistry LibreTexts. Retrieved from [Link]

-

The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2023, February 19). Molecules, 28(4), 1973. [Link]

-

Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. (2023, January 25). In EMBIBE. Retrieved from [Link]

-

Solvents and solubilities. (n.d.). In MicroChemicals. Retrieved from [Link]

-

Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 259–283. [Link]

-

Fluorobenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

-

Scheme 18. Chiral organocatalytic α-fluorination of aldehydes and ketones. (n.d.). In ResearchGate. Retrieved from [Link]

-

The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016, August 8). Chemical Society Reviews, 45(19), 5244–5269. [Link]

-

4-(2,2-difluoroethoxy)benzaldehyde (C9H8F2O2). (n.d.). In PubChemLite. Retrieved from [Link]

-

Solvents and Polarity. (n.d.). In Department of Chemistry : University of Rochester. Retrieved from [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved from [Link]

-

Enantioselective Organocatalytic α-Fluorination of Aldehydes. (2025, August 6). In ResearchGate. Retrieved from [Link]

-

Predicting Solubility of New Drugs. (2024, May 26). In Handbook of Critically Curated Da. Retrieved from [Link]

-

Properties of Solvents Used in Organic Chemistry. (2020, August 19). Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors [mdpi.com]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. byjus.com [byjus.com]

- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. embibe.com [embibe.com]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-Fluorobenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. Properties of Solvents Used in Organic Chemistry [murov.info]

- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. microchemicals.com [microchemicals.com]

An In-depth Technical Guide to the Electrophilicity of the Aldehyde Group in Fluorinated Benzaldehydes

Executive Summary

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] Fluorinated benzaldehydes, in particular, represent a class of reagents whose reactivity is exquisitely tunable, governed by the unique and powerful electronic effects of the fluorine substituent. Understanding the principles that dictate the electrophilicity of the aldehyde carbonyl carbon in these compounds is paramount for predicting reaction outcomes, designing novel synthetic pathways, and developing next-generation covalent therapeutics. This guide provides a comprehensive examination of the interplay between fluorine's inductive and resonance effects on the electrophilicity of the benzaldehyde aldehyde group, offering both theoretical grounding and practical, field-proven experimental methodologies for its quantification.

The Dichotomy of Fluorine: A Tug-of-War Between Inductive and Resonance Effects

The reactivity of a substituted benzaldehyde is fundamentally controlled by the electron density at the carbonyl carbon. Electron-withdrawing groups enhance its electrophilicity, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density through the sigma bond framework.[4] However, its lone pairs can also participate in resonance, donating electron density back into the aromatic pi-system (+R). The ultimate impact on the aldehyde's electrophilicity depends on the position of the fluorine atom, as this dictates the balance of these two opposing forces.[5]

-

Meta Position: At the meta position, the fluorine atom is too distant to engage in effective resonance with the aldehyde group. Therefore, its influence is almost purely inductive. The strong -I effect withdraws electron density from the ring, which in turn pulls density from the aldehyde group, significantly increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity.

-

Para Position: In the para position, both inductive and resonance effects are at play. The -I effect deactivates the ring, but the +R effect donates electron density directly into the pi-system, which can be delocalized all the way to the carbonyl oxygen. While the inductive effect is still potent, the resonance donation partially counteracts it. This "push-pull" dynamic results in a nuanced increase in electrophilicity that is less pronounced than that observed from the meta position.

-

Ortho Position: The ortho position presents the most complex scenario. The inductive effect is at its strongest due to proximity. However, direct resonance donation is also possible. Furthermore, through-space interactions and potential intramolecular hydrogen bonding can influence the conformation and electronic environment of the aldehyde group, leading to unique reactivity profiles.

This interplay of electronic effects can be visualized to better understand the flow of electron density.

Protocol 3.1: Kinetic Analysis via UV-Vis Spectroscopy

This protocol outlines a method for determining the second-order rate constant (k2) for the reaction of a fluorinated benzaldehyde with a nucleophile, such as an amine, which often results in a product with a distinct UV-Vis absorbance.

-

Instrumentation: A diode-array or scanning UV-Vis spectrophotometer equipped with a thermostatted cell holder is required.

-

Reagent Preparation:

-

Prepare stock solutions of each benzaldehyde isomer (e.g., 0.1 M in acetonitrile).

-

Prepare several stock solutions of the chosen nucleophile (e.g., N-methylaniline) in the same solvent at varying concentrations (e.g., 1.0 M, 1.5 M, 2.0 M).

-

-

Determination of λmax: Mix one of the aldehydes with the nucleophile and scan the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax) for the product (e.g., the resulting imine).

-

Kinetic Run:

-

Set the spectrophotometer to kinetics mode, monitoring at the predetermined λmax.

-

Pipette a known volume of the aldehyde solution into a quartz cuvette and allow it to equilibrate to the desired temperature (e.g., 25.0 °C).

-

Initiate the reaction by rapidly injecting a large excess (at least 10-fold) of the nucleophile solution and immediately begin data acquisition. The use of a large excess ensures pseudo-first-order kinetics.

-

Record the absorbance as a function of time until the reaction is complete.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (kobs) is determined from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

-

Repeat the experiment using different excess concentrations of the nucleophile.

-

The second-order rate constant (k2) is the slope of the line obtained by plotting kobs versus the concentration of the nucleophile.

-

-

Comparison: A higher k2 value signifies a faster reaction and, therefore, a more electrophilic aldehyde. The expected reactivity order based on electronic effects is: meta-fluoro > ortho-fluoro > para-fluoro > unsubstituted benzaldehyde.

Applications in Drug Discovery and Synthesis

The ability to precisely modulate the electrophilicity of the aldehyde "warhead" is of immense strategic importance in drug discovery.

-

Covalent Inhibitors: Aldehydes can act as covalent warheads, forming reversible (Schiff base) or irreversible bonds with nucleophilic residues (e.g., lysine, cysteine) in a protein's active site. Fluorine substitution allows for the fine-tuning of this reactivity. A more electrophilic aldehyde will react faster, which can be desirable for potency, but may lead to off-target reactivity. Conversely, a less electrophilic aldehyde can improve selectivity. The predictable nature of fluorine's effects allows for a rational design approach to balance potency and selectivity.

-

Synthetic Intermediates: Fluorinated benzaldehydes are versatile building blocks for synthesizing complex, fluorine-containing molecules. [6]Their controlled electrophilicity dictates the conditions required for reactions such as Wittig, Grignard, and aldol reactions, enabling chemists to construct fluorinated scaffolds for agrochemicals and pharmaceuticals with greater precision.

Sources

- 1. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde as a Strategic Intermediate in the Synthesis of Novel Agrochemicals

These application notes provide a comprehensive technical guide on the strategic utilization of 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde in the synthesis of next-generation agrochemicals. The unique structural features of this fluorinated benzaldehyde derivative, namely the difluoroethoxy group, offer significant potential for modulating the physicochemical and biological properties of target agrochemical compounds. The introduction of fluorine-containing moieties is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity, and overall efficacy[1]. This guide will detail a proposed synthetic pathway to a novel pyroxasulfone analog, leveraging this compound as a key starting material.

Introduction: The Role of Fluorinated Benzaldehydes in Agrochemical Innovation

Fluorinated organic compounds have become indispensable in the development of modern agrochemicals. The incorporation of fluorine atoms or fluoroalkyl groups can profoundly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets[2]. Halogenated benzaldehydes, in particular, serve as versatile building blocks for a wide array of pesticides, herbicides, and fungicides[3][4]. The aldehyde functionality provides a reactive handle for various chemical transformations, including condensations, oxidations, and the formation of heterocyclic systems, which are common scaffolds in active agrochemical ingredients[5][6][7].

This compound is a promising, yet underexplored, intermediate. The difluoroethoxy group is of particular interest as it can serve as a bioisostere for other functional groups, potentially leading to improved uptake and translocation in plants, as well as enhanced resistance to metabolic degradation[1][8]. This guide proposes a scientifically sound application of this intermediate in the synthesis of a novel analog of the pre-emergence herbicide pyroxasulfone. Pyroxasulfone is known for its high efficacy at low application rates in controlling annual grasses and broadleaf weeds by inhibiting the biosynthesis of very-long-chain fatty acids[9][10][11].

Proposed Synthetic Application: Synthesis of a Novel Pyroxasulfone Analog

The following section outlines a proposed multi-step synthetic route to a novel pyroxasulfone analog, starting from this compound. This pathway is designed based on established synthetic methodologies for pyroxasulfone and related heterocyclic compounds[12][13][14][15].

Workflow for the Synthesis of a Pyroxasulfone Analog

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Pyroxasulfone - Wikipedia [en.wikipedia.org]

- 10. Development of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. WO2022000603A1 - Synthesis method for pyroxasulfone, and application of pyroxasulfone - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

- 14. Preparation method of pyroxasulfone and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 15. WO2021176456A1 - Process and intermediates for the preparation of pyroxasulfone - Google Patents [patents.google.com]

large-scale synthesis and purification of 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde

An Application Guide for the Scalable Synthesis and Purification of 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde

Abstract

This comprehensive guide details a robust and scalable methodology for the synthesis and purification of this compound, a key building block in the development of advanced pharmaceutical intermediates. The protocol is founded on a nucleophilic aromatic substitution (SNAr) reaction, prized for its efficiency and industrial applicability. We provide a step-by-step protocol for multi-kilogram scale production, from initial reaction setup to final purification by vacuum distillation and optional bisulfite adduct formation. This document is intended for researchers, chemists, and process development professionals, offering in-depth technical protocols, mechanistic insights, and troubleshooting strategies to ensure high yield and purity.

Introduction and Strategic Overview

This compound is a critical intermediate in organic synthesis, particularly for active pharmaceutical ingredients (APIs). The strategic introduction of fluorine atoms into molecular scaffolds is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The title compound serves as a versatile precursor for more complex molecular architectures.

The synthetic approach detailed herein is a Williamson-type ether synthesis, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism.[1] This strategy is selected for its high efficiency and scalability. The reaction involves the displacement of the highly activated ortho-fluorine atom of 2,4-difluorobenzaldehyde by the alkoxide of 2,2-difluoroethanol. The electron-withdrawing nature of the aldehyde group and the second fluorine atom on the aromatic ring sufficiently activates the C2 position for nucleophilic attack, making this a favorable transformation.[2]

Reaction Scheme: Nucleophilic Aromatic Substitution

Caption: SNAr synthesis of the target compound.

Large-Scale Synthesis Protocol

This protocol is designed for a target scale of ~1.0 kg of the final product. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to strict safety protocols.

Reagents and Materials

| Compound | CAS No. | MW ( g/mol ) | Density (g/mL) | Moles (mol) | Equivalents | Amount |

| 2,4-Difluorobenzaldehyde | 1550-35-2 | 142.10 | 1.299 | 8.80 | 1.0 | 1.25 kg (0.96 L) |

| 2,2-Difluoroethanol | 359-13-7 | 82.05 | 1.303 | 10.56 | 1.2 | 0.87 kg (0.66 L) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | - | 13.20 | 1.5 | 1.82 kg |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.944 | - | - | 5.0 L |

| Toluene | 108-88-3 | 92.14 | 0.867 | - | - | 10.0 L |

| Deionized Water | 7732-18-5 | 18.02 | 1.000 | - | - | 20.0 L |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~1.2 | - | - | 5.0 L |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - | - | 0.5 kg |

Equipment

-

20 L glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

-

Heating mantle with temperature controller.

-

50 L separatory funnel or extraction vessel.

-

Rotary evaporator with a suitably sized flask (10-20 L).

-

Vacuum distillation apparatus with a short path distillation head, vacuum pump, and cold trap.

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble the 20 L reactor system. Ensure all glassware is clean and dry. Purge the system with nitrogen for 15-20 minutes to establish an inert atmosphere.

-

Charge Reagents: To the reactor, add N,N-Dimethylformamide (5.0 L), followed by 2,4-Difluorobenzaldehyde (1.25 kg), 2,2-Difluoroethanol (0.87 kg), and finally, powdered potassium carbonate (1.82 kg).

-

Reaction Execution:

-

Begin vigorous stirring to ensure the potassium carbonate remains suspended.

-

Heat the reaction mixture to an internal temperature of 90-95 °C. The choice of a polar aprotic solvent like DMF is critical as it effectively solvates the potassium cation, increasing the nucleophilicity of the alkoxide and accelerating the SNAr reaction.[3]

-

Maintain the temperature and stirring for 8-12 hours.

-

-

In-Process Control (IPC): Monitor the reaction progress by taking small aliquots every 2 hours (after the first 4 hours). Quench the aliquot with water, extract with ethyl acetate, and analyze by GC or TLC to check for the consumption of the 2,4-difluorobenzaldehyde starting material. The reaction is considered complete when <2% of the starting material remains.

-

Reaction Quench and Work-up:

-

Once complete, cool the reaction mixture to room temperature (20-25 °C).

-

Slowly and carefully pour the reaction mixture into a separate vessel containing 20 L of cold deionized water with stirring. This will precipitate the crude product and dissolve the inorganic salts and residual DMF.

-

Transfer the aqueous slurry to the 50 L extraction vessel.

-

Extract the aqueous layer with toluene (3 x 3 L).

-

Combine the organic layers and wash with deionized water (2 x 4 L) followed by a wash with saturated brine (1 x 5 L) to remove residual DMF and water-soluble impurities.

-

-

Drying and Solvent Removal:

-

Dry the combined organic phase over anhydrous magnesium sulfate (0.5 kg).

-

Filter off the drying agent and wash the filter cake with a small amount of toluene (~0.5 L).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude this compound as an oil.

-

Purification Protocols

Purification is critical to achieving the high purity required for pharmaceutical applications. For this compound, fractional vacuum distillation is the primary method for large-scale purification.[4] For achieving ultra-high purity or removing specific non-volatile impurities, a secondary purification via bisulfite adduct formation can be employed.[5]

Primary Purification: Fractional Vacuum Distillation

-

Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Distillation:

-

Transfer the crude oil to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Apply vacuum and slowly heat the flask.

-

Collect and discard any initial low-boiling fractions, which may contain residual solvent or volatile impurities.

-

Collect the main product fraction at the appropriate boiling point and pressure. The expected boiling point will be significantly lower than atmospheric pressure; precise conditions should be determined experimentally but are expected in the range of 100-130 °C at ~5-10 mmHg.

-

Stop the distillation before all the material has evaporated to avoid concentrating non-volatile impurities and potential decomposition in the distillation pot.[4]

-

Optional Secondary Purification: Bisulfite Adduct Formation

This method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities.[6]

-

Adduct Formation:

-

Dissolve the distilled or crude product in methanol (approx. 3 L per kg of product).

-

Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.

-

Slowly add the saturated sodium bisulfite solution to the methanolic solution of the aldehyde while stirring vigorously. A white precipitate of the bisulfite adduct should form.[5] Continue adding the bisulfite solution until no further precipitation is observed.

-

Stir the slurry for 1-2 hours at room temperature to ensure complete formation of the adduct.

-

-

Isolation:

-

Isolate the solid adduct by filtration.

-

Wash the filter cake thoroughly with methanol and then diethyl ether to remove any trapped organic impurities.

-

-

Regeneration of the Aldehyde:

-

Suspend the washed adduct in a mixture of water and a water-immiscible organic solvent (e.g., ethyl acetate).

-

Slowly add a 10% sodium carbonate solution or a dilute sodium hydroxide solution with vigorous stirring until the aqueous layer is basic (pH > 9). This will decompose the adduct and regenerate the free aldehyde.[5]

-

Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the highly purified product.

-

Process Workflow Overview

Caption: Overall workflow for synthesis and purification.

Characterization and Quality Control

To ensure the final product meets the required specifications, a suite of analytical methods should be employed.

| Technique | Purpose | Typical Parameters / Expected Results |

| GC-MS | Purity assessment and identification of volatile impurities. | Column: DB-5 or similar. Expected purity >99.0%. MS fragmentation pattern should confirm the molecular weight (204.15 g/mol ) and structure.[7] |

| HPLC | Quantitative purity analysis and detection of non-volatile impurities. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detector: UV at ~254 nm. Purity should be >99.5%.[8] |

| ¹H NMR | Structural confirmation. | The spectrum should show characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, and the difluoroethoxy group protons. |

| ¹⁹F NMR | Confirmation of fluorine incorporation. | Two distinct signals are expected: one for the aromatic fluorine and another for the -OCH₂CF₂H group. |

| FTIR | Functional group identification. | Strong carbonyl (C=O) stretch for the aldehyde (~1700 cm⁻¹), C-F stretches, and C-O-C ether linkage bands.[8] |

Safety and Handling

All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

-

2,4-Difluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area.

-

2,2-Difluoroethanol: Flammable liquid and vapor. Causes skin and eye irritation. Keep away from heat, sparks, and open flames.

-

N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

-

Large-Scale Operations: All transfers of flammable solvents should be grounded to prevent static discharge. Ensure emergency eyewash stations and safety showers are readily accessible.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient temperature. 2. Inactive base (K₂CO₃ absorbed moisture). 3. Insufficient reaction time. | 1. Verify internal temperature is consistently 90-95 °C. 2. Use freshly opened or properly dried K₂CO₃. 3. Extend reaction time and continue monitoring by IPC. |

| Low Yield after Work-up | 1. Incomplete extraction from the aqueous phase. 2. Product loss during solvent removal. | 1. Perform additional extractions with toluene or another suitable solvent. 2. Ensure the condenser on the rotary evaporator is efficient; avoid using excessive vacuum/heat. |

| Product Darkens During Distillation | 1. Distillation temperature is too high. 2. Presence of acidic or basic impurities catalyzing decomposition. | 1. Use a better vacuum to lower the boiling point. 2. Ensure the crude product is thoroughly washed and neutralized during work-up before attempting distillation.[4] |

| Low Purity after Distillation | 1. Inefficient fractional distillation column. 2. Co-distillation with a close-boiling impurity. | 1. Use a packed distillation column for better separation. 2. Proceed with the secondary purification via bisulfite adduct formation, which is highly selective for the aldehyde product.[5][6] |

References

- Vertex AI Search, SAFETY D

- Fisher Scientific, SAFETY D

- Thermo Fisher Scientific, SAFETY D

- Spectrum Chemical, SAFETY D

- Google Patents, US4845304A - Process for producing fluorobenzaldehydes.

- Google Patents, US9018421B2 - Separation of arom

- PMC, Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

- Benchchem, Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv

- Chemistry Steps, Williamson Ether Synthesis.

- Google Patents, Method for removal of aldehydes from chemical manufacturing production streams during distillative purific

- Google Patents, CN101353297A - Synthetic method of 4-fluorobenzaldehyde.

- Master Organic Chemistry, The Williamson Ether Synthesis.

- Khan Academy, Williamson ether synthesis (video).

- Benchchem, Technical Support Center: Aldehyde Purific

- YouTube, Williamson Ether Synthesis.

- Google Patents, CN108752217B - A kind of synthetic method of dolutegravir key intermedi

- Wikipedia, Williamson ether synthesis.

- Benchchem, Characterization of Impurities in 2-(Benzyloxy)

- Pfaltz & Bauer, SAFETY D

- ACS Publications, Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane.

- Synthesis of 4-[ F]Fluorobenzaldehyde in a CPCU for Peptide Labeling.

- European Patent Office, EP 0289942 B1 - Process for producing fluorobenzaldehydes.

- Organic Syntheses Procedure, Synthesis of 4-(2,2-Difluorovinyl)

- Google Patents, United States P

- Sigma-Aldrich, 2,4-Difluorobenzaldehyde 98 1550-35-2.

- ResearchGate, Synthesis experiment of 2,4-difluorobenzaldehyde.

- Sigma-Aldrich, 2,4-Difluorobenzaldehyde.

- Wikipedia, Fluorobenzaldehyde.

- Google Patents, US6455739B1 - Production of 4-fluorobenzaldehyde.

- OPUS, Analytical Methods.

- NIST WebBook, 2,4-Difluorobenzaldehyde.

- Tokyo Chemical Industry, 2,4-Difluorobenzaldehyde | 1550-35-2.

- Matrix Scientific, this compound.

- Google Patents, CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxid

- WIPO Patentscope, WO/2003/022788 PRODUCTION OF 4-FLUOROBENZALDEHYDE.

- NCBI Bookshelf - NIH, ANALYTICAL METHODS - Toxicological Profile for Formaldehyde.

- AquaEnergy Expo Knowledge Hub, Analytical methods for tracing pharmaceutical residues in water and wastew

- Benchchem, A Comparative Guide to Analytical Methods for the Characteriz

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde

Welcome to the technical support guide for the synthesis of 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde, a key intermediate for researchers in medicinal chemistry and drug development. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis, which typically proceeds via a Williamson ether synthesis pathway. The reaction involves the deprotonation of 4-fluoro-2-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a 2,2-difluoroethyl source.

Problem 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or has not produced the desired product at all. What are the likely causes and how can I fix this?

Low yields are a common issue that can stem from several factors, from the quality of your reagents to the specific reaction conditions.[1][2] Below is a systematic guide to diagnosing the problem.

Potential Causes & Solutions:

-

Incomplete Deprotonation of the Phenol: The crucial first step is the formation of the nucleophilic phenoxide. If this step is inefficient, the entire reaction will fail.

-

Cause: The base used (e.g., potassium carbonate) may be hydrated or not strong enough to fully deprotonate the 4-fluoro-2-hydroxybenzaldehyde. Moisture is detrimental to the reaction.[3] The hydroxyl group's acidity is also reduced by intramolecular hydrogen bonding with the adjacent aldehyde group, making it harder to deprotonate.[3]

-

Solution:

-

Ensure your base is anhydrous. For example, oven-dry potassium carbonate before use.

-

Use a sufficient excess of the base (typically 1.5 - 2.5 equivalents).[4][5]

-

If a mild base like K₂CO₃ is ineffective, consider a stronger base such as sodium hydride (NaH). Note that stronger bases may increase the risk of side reactions with the aldehyde group.[6][7]

-

-

-

Poor Quality of the Alkylating Agent: The electrophile must have a good leaving group for the Sₙ2 reaction to proceed efficiently.

-

Cause: The leaving group on the 2,2-difluoroethyl moiety is not sufficiently reactive (e.g., chloride is less reactive than bromide, iodide, or tosylate).

-

Solution: Employ a 2,2-difluoroethyl source with a better leaving group, such as 2,2-difluoroethyl tosylate or 2,2-difluoroethyl iodide, instead of the corresponding bromide or chloride.

-

-

Suboptimal Solvent Choice: The solvent plays a critical role in the Sₙ2 mechanism.[6]

-

Cause: Using protic solvents (e.g., ethanol, water) or apolar solvents can solvate and stabilize the phenoxide nucleophile, reducing its reactivity and slowing the reaction rate.[1][8]

-

Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or acetone. These solvents solvate the counter-ion (e.g., K⁺) but leave the nucleophile relatively "bare" and highly reactive.[4][6][8]

-

-

Insufficient Reaction Temperature or Time:

-

Cause: The reaction may not have enough energy or time to reach completion.[1]

-

Solution: A typical Williamson ether synthesis is conducted between 50-100 °C for 1-8 hours.[1][8] If the reaction is sluggish at a lower temperature (e.g., 50-60 °C), consider increasing the temperature gradually while monitoring for impurity formation via TLC. Extending the reaction time may also improve conversion.

-

Problem 2: Significant Formation of Impurities and Side Products

Question: My reaction produced the target compound, but TLC and NMR analysis show significant impurities. What side reactions could be occurring?

The formation of byproducts can complicate purification and reduce the overall yield. Understanding potential side reactions is key to minimizing them.

Potential Causes & Solutions:

-

C-Alkylation of the Phenoxide: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.

-

Cause: While O-alkylation is generally favored, some degree of C-alkylation (alkylation at the ortho or para positions of the ring) can occur, leading to isomeric impurities.[1]

-

Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF generally favor the desired O-alkylation.

-

-

Elimination Reaction (E2) of the Alkylating Agent: This is a common competing pathway, especially with stronger bases.

-

Cause: The phenoxide can act as a base, abstracting a proton from the alkylating agent and leading to the formation of an alkene (1,1-difluoroethene) instead of the desired ether. Higher reaction temperatures can favor elimination over substitution.[1]

-

Solution:

-

Avoid overly high reaction temperatures. If elimination is suspected, try running the reaction at the lower end of the effective temperature range (e.g., 50-70 °C).[1]

-

Use a less sterically hindered and milder base if possible (e.g., K₂CO₃ instead of a stronger alkoxide base).

-

-

-

Degradation of the Aldehyde: The aldehyde functional group can be sensitive to certain conditions.

-

Cause: Strong bases and high temperatures can lead to side reactions involving the aldehyde, such as Cannizzaro-type reactions or other condensations.[6]

-

Solution: Use the mildest base and lowest temperature that afford a reasonable reaction rate. Ensure a clean work-up procedure to remove the base promptly after the reaction is complete.

-

Problem 3: Reaction Stalls or Remains Incomplete

Question: I am monitoring my reaction by TLC, and it appears to have stopped before all the starting material is consumed. What should I do?

A stalled reaction indicates that one of the components has been consumed or has lost its activity.

Potential Causes & Solutions:

-

Decomposition of Reagents:

-

Cause: The alkylating agent or the in-situ generated phenoxide may be unstable under the reaction conditions over extended periods.

-

Solution: If the reaction stalls, consider adding another portion of the limiting reagent (usually the alkylating agent) to restart the conversion.[2] Ensure all reagents are pure and used promptly after preparation.

-

-

Inadequate Mixing:

-

Cause: In a heterogeneous mixture, such as with solid potassium carbonate, poor stirring can lead to localized depletion of reagents and prevent the reaction from proceeding.

-

Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous suspension.[2]

-

| Troubleshooting Summary | ||

| Problem | Potential Cause | Recommended Solution |

| Low/No Yield | Incomplete deprotonation (wet/weak base) | Use anhydrous K₂CO₃ (1.5-2.5 eq) or consider a stronger base like NaH. |

| Poor leaving group on electrophile | Use a 2,2-difluoroethyl tosylate or iodide. | |

| Suboptimal solvent | Use a polar aprotic solvent like DMF or acetonitrile.[8] | |

| Impurity Formation | C-Alkylation side reaction | Use polar aprotic solvents to favor O-alkylation.[1] |

| E2 Elimination of alkylating agent | Lower the reaction temperature; avoid overly strong/bulky bases.[1] | |

| Aldehyde degradation | Use mild base (K₂CO₃) and avoid excessive heat.[6] | |

| Reaction Stalls | Reagent decomposition | Add a fresh portion of the limiting reagent (alkylating agent).[2] |

| Inadequate mixing | Ensure vigorous and continuous stirring. |

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis? A1: This synthesis is a Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8] First, a base removes the acidic proton from the hydroxyl group of 4-fluoro-2-hydroxybenzaldehyde to form a negatively charged phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of the 2,2-difluoroethyl group, displacing the leaving group in a single, concerted step to form the ether bond.[4][8]

Caption: Sₙ2 mechanism for the synthesis.

Q2: How do I choose the optimal reaction conditions (base, solvent, temperature)? A2: The optimal conditions balance reaction rate with the minimization of side reactions.

-

Base: Potassium carbonate is an excellent starting choice as it is mild, effective for phenols, and less likely to cause aldehyde degradation.[4][5]

-

Solvent: N,N-Dimethylformamide (DMF) is often preferred for its high boiling point and excellent ability to promote Sₙ2 reactions.[6][8]

-

Temperature: Start in the 60-80 °C range. This is typically sufficient to drive the reaction without significantly promoting elimination or degradation pathways.[1] Monitor by TLC to determine the ideal balance for your specific setup.

Q3: What is a reliable method for work-up and purification? A3: A standard aqueous work-up followed by chromatography or recrystallization is effective.

-

Work-up: After cooling the reaction, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and then with brine to remove the solvent (e.g., DMF) and inorganic salts. Dry the organic layer over anhydrous sodium or magnesium sulfate.[1][4]

-

Purification: The crude product can be purified by column chromatography on silica gel. Alternatively, recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate can yield a highly pure product.[4][9]

Q4: How can I effectively monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most common and effective method.[5] Spot the reaction mixture alongside your starting materials (4-fluoro-2-hydroxybenzaldehyde and the alkylating agent) on a silica plate. The product, being less polar than the starting phenol, will have a higher Rf value. The disappearance of the starting material spot indicates the reaction is nearing completion.

General Experimental Protocol

This protocol is a generalized starting point and may require optimization.

Materials:

-

4-fluoro-2-hydroxybenzaldehyde (1.0 eq)

-

2,2-difluoroethyl tosylate (1.1 - 1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluoro-2-hydroxybenzaldehyde and anhydrous potassium carbonate.

-

Add anhydrous DMF (approx. 10-15 mL per gram of the aldehyde).

-

Stir the suspension vigorously at room temperature for 20-30 minutes.

-

Slowly add the 2,2-difluoroethyl tosylate to the stirred mixture.

-

Heat the reaction mixture to 70-80 °C.

-

Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 4-8 hours).

-

Cool the mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by column chromatography on silica gel.

Caption: Troubleshooting flowchart for low yield.

References

- Benchchem. Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.

- Benchchem. Improving reaction conditions for Williamson ether synthesis.

- TailoredRead. (2025, September 16).

- Benchchem.

- Benchchem. Application Notes and Protocols: Synthesis of 2-(Benzyloxy)

- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.

- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.

- 12. The Williamson Ether Synthesis. (n.d.).

- Wikipedia. Williamson ether synthesis.

- Francis Academic Press.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Troubleshooting [chem.rochester.edu]

- 3. francis-press.com [francis-press.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tailoredread.com [tailoredread.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

optimizing reaction conditions for nucleophilic substitution on 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde

Technical Support Center: Optimization of SNAr on 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde

Subject: Troubleshooting & Protocol Optimization for Nucleophilic Substitution Ticket ID: SNAR-4FB-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are performing a Nucleophilic Aromatic Substitution (SNAr) on This compound . This substrate presents a unique electronic landscape: the C4-fluorine is activated primarily by the para-aldehyde group, while the C2-difluoroethoxy group exerts a complex inductive/resonance effect from the meta position relative to the leaving group.

This guide addresses the three most common bottlenecks reported by researchers working with this scaffold: sluggish conversion , side-chain instability , and purification difficulties .

Module 1: Reaction Kinetics (The "Low Conversion" Issue)

Q: My reaction stalls at 60-70% conversion even after 24 hours. How do I drive this to completion?

A: The aldehyde group is a moderate activator compared to nitro or sulfone groups. To drive the reaction, you must stabilize the Meisenheimer complex intermediate.

Optimization Matrix:

| Parameter | Standard Condition | Optimized Condition | Technical Rationale |

| Solvent | Acetonitrile (MeCN) or THF | DMSO, DMF, or NMP | Polar aprotic solvents are critical. They solvate the cation of the base (e.g., K+), leaving the nucleophile "naked" and more reactive, while stabilizing the polar transition state [1]. |

| Base | K2CO3 | Cs2CO3 | Cesium is larger and more polarizable (the "Cesium Effect"), often improving solubility in organic solvents and increasing nucleophilicity [2]. |

| Concentration | 0.1 M | 0.5 M - 1.0 M | SNAr is second-order kinetics (rate = k[Substrate][Nu]). Increasing concentration significantly boosts the rate. |

| Temperature | 60°C | 80°C - 100°C | The activation energy for aldehyde-activated SNAr is higher than for nitro-activated systems. |

Critical Warning: Do not exceed 120°C. High temperatures increase the risk of the Cannizzaro reaction (disproportionation of the aldehyde) or degradation of the fluoroethoxy chain.

Module 2: Impurity Profile (The "Dirty Reaction" Issue)

Q: I see a new impurity forming that is NOT the product. Is the difluoroethoxy group stable?

A: The 2,2-difluoroethoxy group is generally robust, but it has a specific vulnerability: Base-mediated HF elimination .

-

Mechanism: Strong, bulky bases (like t-BuOK) can deprotonate the

-position (OCH2), leading to the elimination of fluoride from the -

Aldehyde Risk: In the presence of hydroxide (often present in wet hygroscopic bases), the aldehyde can undergo Cannizzaro disproportionation (forming the benzyl alcohol and benzoic acid) or oxidation to the acid.

Troubleshooting Steps:

-

Switch Bases: Avoid alkoxides (t-BuOK, NaOEt) and hydroxides. Stick to Carbonates (K2CO3, Cs2CO3) or non-nucleophilic organic bases (DIPEA , DBU ).

-

Dry Your Solvents: Water generates hydroxide in situ with carbonate bases. Use anhydrous DMSO/DMF.

-

Inert Atmosphere: Run the reaction under Nitrogen or Argon to prevent aerobic oxidation of the aldehyde to the carboxylic acid [3].

Module 3: Workup & Isolation (The "Purification" Issue)

Q: My product co-elutes with the starting material. How do I separate them without difficult chromatography?

A: Since your product and starting material are both aldehydes, they are difficult to separate by polarity. However, if your nucleophile introduces a significant change (e.g., an amine), you can use the Bisulfite Adduct Method to selectively pull unreacted aldehyde starting material (or product) into the aqueous phase, provided the steric environment allows it.

The "Bisulfite Wash" Protocol [4, 5]: Note: This works best if your product is significantly more sterically hindered or electronically different, but generally, it is used to remove unreacted aldehyde starting material from non-aldehyde products. If both are aldehydes, this method is less effective unless one forms the adduct much faster.

Standard Workup for SNAr Products:

-

Quench: Dilute reaction mixture with water and extract into EtOAc or DCM.

-

Acidic Wash: If using amine nucleophiles, wash the organic layer with 0.5M HCl to remove excess amine (ensure your product doesn't protonate and extract out).

-

Basic Wash: Wash with saturated NaHCO3 to remove any benzoic acid byproducts formed via oxidation.

-

Drying: Dry over Na2SO4 (Magnesium sulfate is slightly acidic and can sometimes degrade sensitive aldehydes).

Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the SNAr addition-elimination pathway and the critical role of the aldehyde in stabilizing the intermediate.

Caption: The SNAr mechanism proceeds via a Meisenheimer complex. The para-aldehyde stabilizes the negative charge, allowing the nucleophile to displace the fluoride.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve experimental failures.

Caption: Logic flow for diagnosing reaction failures. Identify the symptom to find the specific chemical remedy.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Cesium Carbonate properties). Wiley. (General reference for Cesium Effect in SNAr).

-

BenchChem Technical Support. (2025). Purification of Reaction Mixtures Containing Benzaldehyde. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for Bisulfite adducts).

-

Organic Chemistry Portal. (2023). Protecting Groups Stability: Hydroxyl & Carbonyl. Link

removal of unreacted starting material from 2-(2,2-Difluoroethoxy)-4-fluorobenzaldehyde reactions

[1]

Diagnostic & Triage (Start Here)

Before modifying your workflow, identify the specific impurity profile of your crude reaction mixture.[1] This synthesis typically involves the Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluorobenzaldehyde with 2,2-difluoroethanol .[2][3][4]

Impurity Identification Flowchart

Figure 1: Decision matrix for selecting the appropriate purification module based on crude composition.[2]

Technical Support Modules (Troubleshooting)

Module A: Removal of 2,2-Difluoroethanol (The Nucleophile)

Issue: Excess alcohol remains in the crude oil.[2][3] Mechanism: 2,2-Difluoroethanol (DFE) is a fluorinated alcohol with significant water solubility compared to non-fluorinated analogs, yet it retains lipophilicity.[2][3][4]

-

Protocol:

-

Aqueous Wash: Unlike standard alcohols, DFE is acidic (pKa ~12-13).[2][3] Washing with pH 9-10 carbonate buffer helps solubilize it in the aqueous layer as the alkoxide, preventing it from partitioning back into the organic phase.[2]

-

Azeotropic Removal: If washing fails, DFE forms azeotropes with water.[3] Rotary evaporation with heptane chasers can assist in co-distilling the stubborn alcohol.

-

Module B: Removal of 2,4-Difluorobenzaldehyde (The Electrophile)

Issue: Starting material (SM) co-elutes with product or persists after workup. Chemical Context: This is the most challenging separation. Both compounds are aldehydes with fluorinated aromatic rings.[3] However, they differ significantly in volatility and polarity .[3][4]

| Property | 2,4-Difluorobenzaldehyde (SM) | Product (Target) | Implication |

| Boiling Point | ~66°C @ 17 mmHg (Volatile) | >140°C @ 17 mmHg (Est.) | Use Distillation |

| Polarity (TLC) | Less Polar (High Rf) | More Polar (Lower Rf) | Use Gradient Column |

| Electronic State | Highly Electron Deficient | Moderately Electron Deficient | Adduct Stability |

Solution 1: High-Vacuum Stripping (Recommended)

Because the SM is a low-molecular-weight liquid (MW 142.[2][3]1) and the product is a heavier ether (MW 204.15), volatility is your best lever.[2][3]

-

Place the crude oil in a round-bottom flask.

-

Heat to 60-80°C under high vacuum (<1 mmHg) for 1-2 hours.

-

Result: The unreacted 2,4-difluorobenzaldehyde will sublime or distill into the trap, leaving the cleaner product behind.[2][3]

Solution 2: Flash Chromatography Optimization

If distillation is unavailable, exploit the polarity shift.[3][4] The ether oxygen in the product interacts with silica silanols, increasing retention time compared to the di-fluoro SM.[2]

-

Stationary Phase: Silica Gel (40-63 µm).[2]

-

Gradient: Start at 100% Hexanes -> 0-5% EtOAc.

Module C: The "Bisulfite Adduct" Method (Advanced Purification)

Issue: The reaction generated "tar" or non-aldehyde byproducts, and column chromatography is difficult. Concept: Aldehydes react reversibly with Sodium Bisulfite (NaHSO₃) to form water-soluble sulfonate adducts.[2][3] Impurities (non-aldehydes) remain in the organic layer.

Step-by-Step Protocol:

-

Formation: Dissolve crude mixture in EtOAc (5 volumes). Add 2.0 equivalents of saturated aqueous NaHSO₃.[3]

-

Agitation: Vigorously stir for 2-4 hours. The aldehyde converts to the salt and migrates to the water phase.[2]

-

Wash: Separate layers. Keep the Aqueous Layer (or the solid). Discard the organic layer (contains tars/non-aldehydes).

-

Regeneration:

-

Isolation: Dry (MgSO₄) and concentrate the organic layer.

Frequently Asked Questions (FAQ)

Q: Why is my yield low after Bisulfite purification? A: Fluorinated benzaldehydes form very stable bisulfite adducts due to the electron-withdrawing nature of the fluorine atoms.[2] Regeneration requires a higher pH or longer time than standard benzaldehydes.[2][3] Ensure the final pH is >10 and stir sufficiently during the regeneration step.

Q: Can I use a scavenger resin to remove the starting aldehyde? A: Yes, but with a caveat. A resin-bound amine (e.g., PS-Trisamine) will react with both the starting aldehyde and your product to form imines.[2][3] However, the starting material (2,4-difluorobenzaldehyde) is more electrophilic.[2][3][4] If you use a limiting amount of scavenger (0.2 eq relative to SM), it may kinetically select the impurity, but this requires strict optimization.[3][4] High-vac stripping (Module B) is superior. [2][3]

Q: The product is an oil.[5] How do I crystallize it? A: Many fluorinated ethers are low-melting solids or oils.[2] If it refuses to crystallize:

Experimental Data Reference

Physical Properties Table

| Compound | MW ( g/mol ) | Physical State | Solubility (Water) | Solubility (Organic) |

| 2,4-Difluorobenzaldehyde | 142.10 | Liquid | Low | High |

| 2,2-Difluoroethanol | 82.05 | Liquid | High (Miscible) | High |

| Target Product | 204.15 | Oil/Solid | Very Low | High |

Solvent Compatibility Guide

| Solvent | Role | Removal Difficulty | Recommendation |

| DMF/DMSO | Reaction Solvent | High | Wash with LiCl (aq) or Lyophilize.[2][3] |

| Ethyl Acetate | Extraction | Low | Standard Rotovap. |

| Dichloromethane | Extraction | Low | Standard Rotovap. |

| Toluene | Co-solvent | Medium | Forms azeotrope with alcohols.[3] |

References

-

Synthesis & Properties of Fluorinated Benzaldehydes Sigma-Aldrich Technical Data: 2,4-Difluorobenzaldehyde.[2][3] [2][3]

-

Bisulfite Adduct Purification Methodology Brindle, C. S., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol."[3][4][6] Org. Process Res. Dev. 2017.

-

Properties of 2,2-Difluoroethanol GuideChem: 2,2-Difluoroethanol Physical Properties and Solubility Data.

-

Scavenger Resins in Organic Synthesis Amerigo Scientific: Application of Scavenger Resins for Impurity Removal.[2][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]